REACTION_CXSMILES
|
IC.[NH2:3][C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[C:14](=[O:16])[CH3:15].[C:17](=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:11][O:10][C:8]1[C:7]([O:12][CH3:13])=[CH:6][C:5]([C:14](=[O:16])[CH3:15])=[C:4]([NH:3][CH3:17])[CH:9]=1 |f:2.3.4|
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Name
|
|
Quantity
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14 mL
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Type
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reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
40 g
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Type
|
reactant
|
Smiles
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NC1=C(C=C(C(=C1)OC)OC)C(C)=O
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Name
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|
Quantity
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31.2 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture stirred at ambient temperature for 40 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residue triturated with dichloromethane (250 ml)
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the filter bed washed with dichloromethane (50 ml)
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Type
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WASH
|
Details
|
The combined filtrate and washing
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Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on a silica gel column
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Type
|
WASH
|
Details
|
eluted with dichloromethane:industrial methylated spirit (99:1then 49:1)
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Reaction Time |
40 h |
Name
|
|
Type
|
product
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Smiles
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COC1=CC(=C(C=C1OC)C(C)=O)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |